N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide
Description
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-2-5-11(17)15-10-8-13-12(14-9-10)16-6-3-4-7-16/h8-9H,2-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPJIKPXNSECAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(N=C1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The introduction of pyrrolidine at the 2-position of pyrimidine typically begins with a halogenated pyrimidine precursor, such as 2-chloro-5-nitropyrimidine. In a procedure analogous to EP3932910A1, 2-chloro-5-nitropyrimidine reacts with pyrrolidine in dimethylformamide (DMF) at 100°C for 8–12 hours, facilitated by diisopropylethylamine (DIPEA) as a base. This substitution proceeds via an $$ S_NAr $$ mechanism, where the electron-withdrawing nitro group activates the pyrimidine ring for nucleophilic attack. The resulting intermediate, 2-(pyrrolidin-1-yl)-5-nitropyrimidine, is isolated in 70–85% yield after silica gel chromatography.
Nitro Group Reduction to Primary Amine
The nitro group at the 5-position is reduced to an amine using catalytic hydrogenation (H$$_2$$, Pd/C) or alternative methods such as Fe/HCl. Hydrogenation at 50 psi in ethanol at 25°C for 6 hours provides 5-amino-2-(pyrrolidin-1-yl)pyrimidine in 90–95% yield. This step is critical for enabling subsequent amidation, as the amine serves as the nucleophile in the acyl transfer reaction.
Amidation with Butyryl Chloride
The final step involves reacting 5-amino-2-(pyrrolidin-1-yl)pyrimidine with butyryl chloride in dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) is added to scavenge HCl, and the reaction proceeds at 0°C to room temperature for 4–6 hours. After aqueous workup and purification via recrystallization (ethyl acetate/hexane), N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide is obtained in 65–78% yield.
Table 1: Optimization of Amidation Conditions
| Condition | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Butyryl chloride | DCM | TEA | 0°C → 25°C | 78 |
| Butyric anhydride | THF | Pyridine | 25°C | 62 |
| HATU activation | DMF | DIPEA | 25°C | 71 |
Experimental Validation and Spectroscopic Characterization
$$ ^1H $$-NMR Analysis
The final product exhibits distinct resonances in deuterated dimethyl sulfoxide (DMSO-d$$_6$$):
Discussion of Synthetic Challenges and Alternatives
Competing Side Reactions
During pyrrolidine substitution, residual moisture may hydrolyze the chloro intermediate to 5-nitropyrimidin-2-ol, reducing yields. Anhydrous DMF and molecular sieves mitigate this issue. Additionally, over-alkylation of pyrrolidine is avoided by maintaining a 1:1 molar ratio of pyrimidine to amine.
Alternative Amidation Strategies
While butyryl chloride is efficient, butyric anhydride or HATU-mediated coupling offers lower yields (Table 1). Kinetic studies suggest that the chloride’s higher electrophilicity accelerates acylation relative to anhydrides.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide can undergo various chemical reactions, including:
Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide has shown promise as a pharmacophore in drug development targeting various biological pathways. Notably:
- Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of adaptor-associated kinase 1 (AAK1), which plays a role in synaptic vesicle recycling and receptor-mediated endocytosis .
Biological Studies
The compound has been utilized in various biological studies to investigate its effects on cellular processes:
- Enzyme Inhibition : this compound is known to interact with several enzymes, potentially modulating their activity and affecting signal transduction pathways.
Industrial Applications
In addition to its medicinal applications, this compound may serve as an intermediate in chemical manufacturing processes, facilitating the synthesis of other complex molecules.
Case Study 1: Antagonistic Activity
Research has indicated that derivatives similar to this compound may act as antagonists of vanilloid receptor 1, suggesting potential applications in pain management therapies.
Case Study 2: Anticancer Potential
Studies have explored the efficacy of pyrimidine-based compounds in treating cancers associated with aberrant activity of protein kinases such as IKKε and TBK1. The findings suggest that this compound could be a candidate for further development in cancer therapeutics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide involves its interaction with specific molecular targets and pathways. It acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it can inhibit enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, and endothelin-converting enzyme 1 . These interactions lead to various biological effects, including modulation of cellular signaling pathways and inhibition of enzyme activity.
Comparison with Similar Compounds
Research Findings and Limitations
While direct pharmacological data for this compound are absent, inferences can be drawn from analogs:
- Patent Compounds : The inclusion of tetrahydrofuran and piperidine in suggests optimized binding to hydrophobic enzyme pockets, a strategy used in kinase inhibitors like imatinib.
- Pyridine Analogs: Fluorine substitution () enhances metabolic stability, a feature critical in CNS-targeting drugs, while hydroxyl groups () improve solubility for intravenous formulations.
Biological Activity
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide, a heterocyclic compound featuring a pyrimidine ring, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyrimidine Ring : A six-membered aromatic ring containing two nitrogen atoms.
- Pyrrolidine Group : A five-membered saturated ring containing one nitrogen atom.
- Butyramide Moiety : An amide functional group that can influence the compound's biological reactivity and pharmacological properties.
The molecular formula of this compound is C_{12}H_{16}N_{4}O, with a molecular weight of 234.30 g/mol .
The biological activity of this compound is believed to be mediated through several mechanisms:
Target Interactions
This compound likely interacts with various biological targets, including:
- Ion Channels : Similar pyrimidine derivatives have shown activity as antagonists for vanilloid receptors and KCNQ potassium channels .
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as energy metabolism and cellular adhesion.
Biochemical Pathways
The modulation of biochemical pathways can lead to significant molecular and cellular effects. Potential pathways affected include:
- Signal transduction pathways that regulate cell proliferation and survival.
- Metabolic pathways influencing energy production and utilization.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits notable biological activities. For instance:
- KCNQ2 Inhibition : A related compound was identified as a potent inhibitor of KCNQ2 channels with an IC50 value of 69 nM, suggesting that structural analogs may share similar inhibitory properties .
Case Studies
A case study on the structure–activity relationship (SAR) of pyrrolidine-containing compounds highlighted the significance of small structural changes on their biological activity. For example, modifications to the pyrrolidine ring can dramatically alter the potency and selectivity of these compounds against various targets .
Comparative Analysis
To better understand the unique features and potential advantages of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(pyrrolidin-1-yl)pyrimidine | Pyrimidine with a pyrrolidine group | Moderate activity against ion channels |
| 2-(pyridin-2-yl)pyrimidine | Pyrimidine with a pyridine group | Varies; less potent than pyrrolidine analogs |
| N-(2-(pyrrolidin-1-yl)phenyl)butanamide | Similar structure but different substituents | Notable inhibitor for KCNQ channels |
The presence of the butyramide group in this compound may enhance its binding affinity and specificity towards certain biological targets compared to other derivatives.
Q & A
Q. What computational tools are effective for predicting metabolite formation?
- Answer : Use Schrödinger’s MetaSite or GLORYx for phase I/II metabolism prediction. Validate with in vitro hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
